molecular formula C7H9N5O B11910507 2-Methoxy-3-methyl-3H-purin-6-amine

2-Methoxy-3-methyl-3H-purin-6-amine

Cat. No.: B11910507
M. Wt: 179.18 g/mol
InChI Key: MQYORICFFGDTSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxy-3-methyl-3H-purin-6-amine involves the reaction of aniline with 3-methylpurine in the presence of hydrogen gas. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methyl-3H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the purine ring.

Scientific Research Applications

2-Methoxy-3-methyl-3H-purin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    3-Methyladenine: Another 6-aminopurine derivative with similar structural features.

    6-Amino-3-methylpurine: Shares the purine ring structure with an amino group at position 6.

Uniqueness: 2-Methoxy-3-methyl-3H-purin-6-amine is unique due to the presence of both a methoxy group and a methyl group on the purine ring. This combination of functional groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

2-methoxy-3-methyl-7H-purin-6-imine

InChI

InChI=1S/C7H9N5O/c1-12-6-4(9-3-10-6)5(8)11-7(12)13-2/h3,8H,1-2H3,(H,9,10)

InChI Key

MQYORICFFGDTSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=N)N=C1OC)NC=N2

Origin of Product

United States

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